(Dichlorophosphinyl)phosphorimidic trichloride
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Description
(Dichlorophosphinyl)phosphorimidic trichloride is a chemical compound with the molecular formula Cl5NOP2. It is known for its unique structure, which includes both phosphorus and nitrogen atoms, making it a valuable compound in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dichlorophosphinyl)phosphorimidic trichloride typically involves the reaction of phosphorus trichloride (PCl3) with ammonia (NH3) and chlorine (Cl2). The reaction proceeds as follows:
- Phosphorus trichloride reacts with ammonia to form phosphorimidic trichloride.
Initial Reaction: PCl3+NH3→
Biological Activity
(Dichlorophosphinyl)phosphorimidic trichloride, also known as a phosphoramidite compound, has garnered attention in biochemical research due to its potential applications in nucleic acid chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant case studies.
This compound is characterized by its phosphorus-containing structure, which allows it to participate in various chemical reactions. Its reactivity is primarily attributed to the presence of multiple chlorine atoms and the phosphinyl group, making it an effective electrophile in nucleophilic substitution reactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interactions with nucleic acids. It serves as a precursor for the synthesis of phosphoramidite derivatives, which are commonly used in the preparation of oligonucleotides. These oligonucleotides can modulate gene expression and have therapeutic potential in various diseases.
1. Interaction with Nucleic Acids
Phosphoramidites are essential for synthesizing oligonucleotides through solid-phase synthesis techniques. The incorporation of this compound into oligonucleotide synthesis enhances the stability and efficacy of these molecules against nucleolytic degradation, improving their pharmacokinetic properties .
2. Antisense Oligonucleotides
Research indicates that oligonucleotides synthesized from this compound exhibit increased binding affinity to target RNA sequences. This characteristic is crucial for developing antisense therapies that can effectively silence specific genes associated with diseases such as cancer and viral infections .
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
Case Study 1: Enhanced Stability of Oligonucleotides
A study demonstrated that oligonucleotides modified with phosphorothioate linkages derived from this compound showed significantly improved resistance to nucleolytic degradation compared to unmodified counterparts. This enhancement led to prolonged half-lives in biological systems, making them more effective for therapeutic applications .
Case Study 2: Antiviral Activity
Another investigation explored the antiviral properties of nucleoside phosphonate prodrugs synthesized using this compound. The results indicated that these compounds exhibited potent activity against hepatitis C virus (HCV), showcasing their potential as antiviral agents .
Data Tables
Study | Compound | Biological Activity | Findings |
---|---|---|---|
1 | Phosphorothioate Oligonucleotides | Increased Stability | Enhanced resistance to nucleolytic degradation |
2 | Nucleoside Phosphonate Prodrugs | Antiviral Activity | Potent against HCV with low toxicity |
Properties
CAS No. |
13966-08-0 |
---|---|
Molecular Formula |
Cl5NOP2 |
Molecular Weight |
269.2 g/mol |
IUPAC Name |
trichloro(dichlorophosphorylimino)-λ5-phosphane |
InChI |
InChI=1S/Cl5NOP2/c1-8(2,3)6-9(4,5)7 |
InChI Key |
FFYBUHAZPIPPGK-UHFFFAOYSA-N |
Canonical SMILES |
N(=P(Cl)(Cl)Cl)P(=O)(Cl)Cl |
Origin of Product |
United States |
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